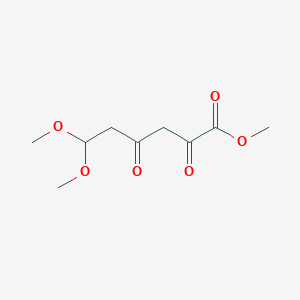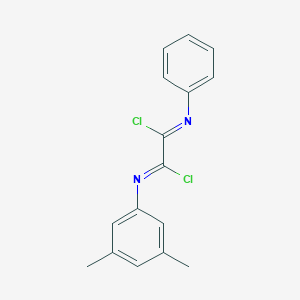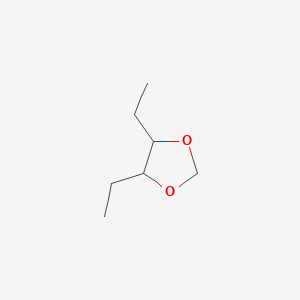![molecular formula C23H32N2O B12541257 Bis{4-[tert-butyl(methyl)amino]phenyl}methanone CAS No. 672285-09-5](/img/structure/B12541257.png)
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is an organic compound with the molecular formula C21H26O. It is known for its unique structure, which includes two tert-butyl groups and a methanone core. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis{4-[tert-butyl(methyl)amino]phenyl}methanone typically involves the reaction of 4-tert-butylphenylamine with formaldehyde and a secondary amine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methanone core. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is purified using techniques such as distillation and recrystallization to remove impurities and achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or halogenated compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Bis{4-[tert-butyl(methyl)amino]phenyl}methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(4-tert-butylphenyl)methanone
- Bis(4-(tert-butyl)phenyl)methanone
- Bis(4-(tert-butyl)phenyl)amine
Uniqueness
Bis{4-[tert-butyl(methyl)amino]phenyl}methanone is unique due to its specific combination of tert-butyl groups and a methanone core. This structure imparts distinct chemical properties, making it valuable for various research applications. Compared to similar compounds, it offers unique reactivity and binding characteristics, which are advantageous in specific scientific and industrial contexts.
Eigenschaften
CAS-Nummer |
672285-09-5 |
|---|---|
Molekularformel |
C23H32N2O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
bis[4-[tert-butyl(methyl)amino]phenyl]methanone |
InChI |
InChI=1S/C23H32N2O/c1-22(2,3)24(7)19-13-9-17(10-14-19)21(26)18-11-15-20(16-12-18)25(8)23(4,5)6/h9-16H,1-8H3 |
InChI-Schlüssel |
ABZMPQZOPLSOGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)

![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)
![1,1'-(Thiene-2,5-diyl)bis[4-(thiophen-2-yl)butane-1,4-dione]](/img/structure/B12541212.png)


![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)

![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)




